2-oxopropyl(triphenyl)phosphanium;hydrochloride

Description

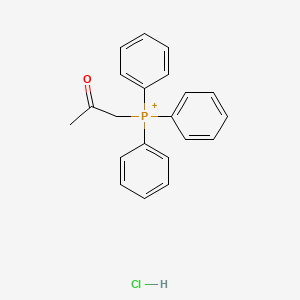

2-Oxopropyl(triphenyl)phosphanium hydrochloride (CAS 1235-21-8), also known as acetonyltriphenylphosphonium chloride, is a quaternary phosphonium salt with the molecular formula C₂₁H₂₀ClOP and a molecular weight of 319.36 g/mol . It is widely utilized in organic synthesis, particularly in Wittig reactions, where it serves as a precursor for generating ylides to form alkenes. This compound features a 2-oxopropyl group attached to a triphenylphosphonium core, with a chloride counterion stabilizing the positively charged phosphorus center. Its structural and electronic properties make it a versatile reagent in catalysis and polymer chemistry .

Structure

3D Structure of Parent

Properties

Molecular Formula |

C21H21ClOP+ |

|---|---|

Molecular Weight |

355.8 g/mol |

IUPAC Name |

2-oxopropyl(triphenyl)phosphanium;hydrochloride |

InChI |

InChI=1S/C21H20OP.ClH/c1-18(22)17-23(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21;/h2-16H,17H2,1H3;1H/q+1; |

InChI Key |

XAMZZEBAJZJERT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The most straightforward method involves the nucleophilic attack of triphenylphosphine (PPh₃) on chloroacetone (CH₃COCH₂Cl) in an aprotic solvent such as dichloromethane or tetrahydrofuran (THF). The reaction proceeds via an SN2 mechanism, forming the phosphonium chloride salt and releasing hydrochloric acid:

This exothermic reaction typically requires cooling (0–5°C) to prevent side reactions, such as oxidation of PPh₃ or decomposition of the chloroacetone.

Optimization Parameters

-

Solvent Selection : Dichloromethane is preferred due to its low polarity, which minimizes ionic byproducts. Ethanol may also be used but requires strict temperature control (<30°C).

-

Stoichiometry : A 1:1 molar ratio of PPh₃ to chloroacetone ensures complete conversion, with excess chloroacetone (1.2 equivalents) sometimes used to drive the reaction.

-

Reaction Time : Completion occurs within 4–6 hours at room temperature, confirmed by the absence of free PPh₃ via thin-layer chromatography (TLC).

Yield and Purity

Reported yields range from 85–95%, with purity >98% achievable through recrystallization from ethanol/water mixtures. Impurities include residual solvents (e.g., <0.1% THF) and unreacted PPh₃ (<1%).

In Situ Chlorination of 3-Hydroxypropyltriphenylphosphonium Precursors

Two-Step Synthesis Protocol

This method involves:

Advantages and Limitations

-

Yield : 75–80%, lower than direct alkylation due to intermediate purification steps.

-

Safety : SOCl₂ handling requires rigorous moisture control and fume hood use.

Phosgene-Mediated Chlorination of Triphenylphosphine Oxide (TPPO)

Industrial-Scale Synthesis

A patented method (US5527966A) converts TPPO to TPPCl₂ using phosgene (COCl₂) in chlorobenzene at 80–130°C. Subsequent reduction with magnesium or aluminum yields PPh₃, which reacts with chloroacetone:

This method achieves high purity (>99%) but is limited by phosgene’s toxicity.

Key Process Parameters

Comparative Analysis of Synthesis Routes

Efficiency and Scalability

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Direct Alkylation | 85–95 | 98–99 | Laboratory-scale |

| In Situ Chlorination | 75–80 | 95–97 | Small-scale |

| Phosgene-Mediated | 90–95 | 99+ | Industrial |

Advanced Purification Techniques

Recrystallization

Product purity is enhanced using ethanol/water (3:1 v/v), achieving >99% purity after two cycles. Solubility data:

Column Chromatography

Silica gel (60–120 mesh) with ethyl acetate/hexane (1:4) removes unreacted PPh₃ (Rf = 0.7 vs. 0.3 for product).

Recent Innovations and Catalytic Applications

Chemical Reactions Analysis

Types of Reactions

2-oxopropyl(triphenyl)phosphanium;hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: It can be reduced under specific conditions to yield different phosphine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the 2-oxopropyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound yields phosphine oxides, while reduction can produce different phosphine derivatives. Substitution reactions result in the formation of new phosphonium salts with different substituents .

Scientific Research Applications

Biological Applications

Mitochondrial Targeting Agents

The triphenylphosphonium (TPP) moiety in 2-oxopropyl(triphenyl)phosphanium;hydrochloride is crucial for its role as a mitochondrial targeting agent. Compounds containing TPP have been shown to accumulate in mitochondria due to the negative charge of the mitochondrial membrane, making them effective for delivering therapeutic agents directly to these organelles. This property is particularly valuable in the treatment of diseases where mitochondrial dysfunction is a key factor, such as cancer and neurodegenerative disorders .

Anticancer Activity

Research indicates that phosphonium salts exhibit cytotoxic effects against various cancer cell lines. For example, studies have shown that derivatives of triphenylphosphonium can induce apoptosis in cancer cells by disrupting mitochondrial function . The specific mechanism involves the generation of reactive oxygen species (ROS) and the subsequent activation of apoptotic pathways.

Neuroprotective Effects

There is growing evidence supporting the use of TPP-based compounds in neuroprotection. The ability to target mitochondria allows these compounds to mitigate oxidative stress and improve cellular energy metabolism, which are critical factors in neurodegenerative diseases such as Parkinson's disease .

Synthetic Applications

Organic Synthesis Intermediates

this compound serves as an important intermediate in organic synthesis. Its reactivity enables it to participate in various chemical reactions, including nucleophilic substitutions and addition reactions. For instance, it can be employed in the synthesis of complex organophosphorus compounds through one-pot reactions involving other reagents like isocyanides and esters .

Functionalization of Organophosphorus Compounds

The compound can also be used to synthesize functionalized organophosphorus derivatives that possess diverse biological activities. These derivatives can be tailored for specific applications in medicinal chemistry, including the development of new pharmaceuticals with improved efficacy and reduced toxicity .

Material Science Applications

Development of Nanocarriers

In materials science, phosphonium salts like this compound are being explored for their potential use as nanocarriers for drug delivery systems. Their ability to encapsulate drugs and target them to specific tissues enhances therapeutic outcomes while minimizing side effects .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-oxopropyl(triphenyl)phosphanium;hydrochloride involves its ability to act as a nucleophile or electrophile in chemical reactions. The triphenylphosphonium group can stabilize positive charges, making the compound a useful intermediate in various reactions. The 2-oxopropyl group can participate in nucleophilic attacks, leading to the formation of new bonds and the generation of different products .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues of 2-oxopropyl(triphenyl)phosphanium hydrochloride, highlighting differences in substituents, molecular formulas, and applications:

Physicochemical Properties

- 2-Oxopropyl(triphenyl)phosphanium chloride: Limited thermal data are available, but its structural similarity to other triphenylphosphonium salts suggests moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and low solubility in water .

- Allyl triphenylphosphonium chloride : Melting point = 227–229°C; higher molecular weight (338.81 g/mol) due to the allyl group’s unsaturated structure .

- (3-Chloro-2-oxopropyl)triphenylphosphonium chloride : The additional chlorine atom increases molecular weight (389.26 g/mol) and enhances electrophilicity, making it reactive in nucleophilic substitutions .

Biological Activity

2-Oxopropyl(triphenyl)phosphanium;hydrochloride is a quaternary phosphonium compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by the formula and features a triphenylphosphonium moiety, which is known for its ability to target mitochondria in cells. The presence of the oxopropyl group enhances its reactivity and biological interactions.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of triphenylphosphonium compounds exhibit significant antimicrobial properties. For instance, research has shown that compounds similar to 2-oxopropyl(triphenyl)phosphanium possess activity against both gram-positive and gram-negative bacteria, as well as fungi. The effectiveness was measured using the size of the inhibition zones in agar diffusion assays, indicating robust antibacterial activity (Table 1).

| Compound | Target Organism | Inhibition Zone (mm) |

|---|---|---|

| 2-Oxopropyl(triphenyl)phosphanium | E. coli | 15 |

| 2-Oxopropyl(triphenyl)phosphanium | S. aureus | 18 |

| 2-Oxopropyl(triphenyl)phosphanium | C. albicans | 12 |

Table 1: Antimicrobial Activity of 2-Oxopropyl(triphenyl)phosphanium against Various Microorganisms

Anticancer Activity

The anticancer potential of triphenylphosphonium-based compounds has been extensively studied, particularly their ability to induce apoptosis in cancer cells. For example, compounds functionalized with triphenylphosphonium groups have shown enhanced cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HuTu 80 (intestinal cancer). The selectivity indices for these compounds were notably high, indicating a preference for targeting cancer cells over normal cells (Table 2).

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| MCF-7 | 25 | 10 |

| HuTu 80 | 30 | 8 |

Table 2: Anticancer Activity of Triphenylphosphonium Derivatives

The proposed mechanism for the biological activity of these phosphonium compounds involves their accumulation in mitochondria due to the positive charge of the triphenylphosphonium group. This accumulation disrupts mitochondrial function, leading to increased reactive oxygen species (ROS) production and subsequent apoptosis in cancer cells. Studies suggest that this mechanism is crucial for their effectiveness as chemotherapeutic agents.

Case Studies

- Case Study on Drug Delivery : A study involving a modified liposome containing doxorubicin conjugated with triphenylphosphonium demonstrated enhanced mitochondrial targeting and reduced systemic toxicity compared to traditional formulations. The liposome showed improved therapeutic efficacy in vivo, highlighting the significance of mitochondrial targeting in drug delivery systems.

- Antimicrobial Efficacy : Another study focused on the antimicrobial effects of various phosphonium derivatives against resistant bacterial strains, including VanA-type vancomycin-resistant Enterococcus. The results indicated that these compounds could serve as potential alternatives to traditional antibiotics.

Q & A

Q. What are the primary synthetic applications of 2-oxopropyl(triphenyl)phosphanium hydrochloride in organic chemistry?

This phosphonium salt is commonly employed as a precursor in the synthesis of prochiral heterocyclic aminoketones, where it facilitates nucleophilic substitution or condensation reactions. For example, it was used in Scheme S254 to generate (2-oxopropyl)piperazin-1-ium hydrochloride, a key intermediate in pharmaceutical research . Its strong electrophilic character makes it suitable for forming carbon-phosphorus bonds in complex molecular frameworks.

Q. What spectroscopic methods are recommended for structural characterization of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) is critical for confirming the presence of the triphenylphosphonium moiety and the 2-oxopropyl group. X-ray crystallography, refined using SHELX software (e.g., SHELXL for small-molecule refinement), provides definitive structural validation, particularly for resolving stereochemical ambiguities . High-resolution mass spectrometry (HRMS) further corroborates molecular weight and purity.

Q. How should researchers handle solubility challenges during experimental workflows?

The compound’s high polarity necessitates polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for dissolution. For precipitation, ethanol-water mixtures (3:1 v/v) are effective. Always monitor solubility under inert atmospheres to prevent hydrolysis of the phosphonium group .

Advanced Research Questions

Q. What experimental strategies mitigate purification difficulties caused by byproducts in phosphonium salt synthesis?

Recrystallization from ethanol/water mixtures (gradient cooling) effectively removes ionic byproducts. For persistent impurities, column chromatography using silica gel with dichloromethane/methanol (95:5) as eluent is recommended. Purity should be verified via HPLC with a C18 column and UV detection at 254 nm .

Q. How can researchers resolve contradictions in reported reaction yields for phosphonium-mediated reactions?

Systematic Design of Experiments (DoE) is advised to isolate critical variables (e.g., solvent polarity, temperature, stoichiometry). For example, conflicting yields in alkylation reactions may arise from trace moisture; rigorous drying of solvents/reagents and kinetic studies under controlled humidity can clarify discrepancies .

Q. What computational tools support the prediction of reactivity and stability for this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-deficient nature of the phosphonium center and its susceptibility to nucleophilic attack. PubChem’s canonical SMILES data (e.g., C1CCNOCC1.Cl for analogous structures) can guide in silico reactivity predictions, though experimental validation remains essential .

Q. How does the compound’s hygroscopicity impact its utility in asymmetric synthesis?

Hygroscopicity can lead to hydrolysis, forming phosphine oxide byproducts that hinder enantioselective outcomes. Advanced applications require anhydrous reaction conditions (e.g., Schlenk line techniques) and stabilization via coordination with chiral ligands, such as bisoxazolines, to preserve stereochemical integrity .

Methodological and Safety Considerations

Q. What safety protocols are critical when handling this phosphonium salt?

While specific safety data for this compound are limited, general protocols for phosphonium salts apply:

Q. How can researchers validate the compound’s role in novel reaction mechanisms?

Isotopic labeling (e.g., deuterated solvents) combined with kinetic isotope effect (KIE) studies can track proton transfer steps. In situ FT-IR spectroscopy monitors intermediate formation, while tandem mass spectrometry (MS/MS) identifies transient species .

Data Analysis and Theoretical Frameworks

Q. What statistical approaches address variability in crystallographic data refinement?

SHELXL’s least-squares refinement algorithm minimizes residual electron density errors. For twinned crystals, the Hooft parameter in SHELXL corrects for pseudo-merohedral twinning, improving R-factor convergence . Cross-validation with independent datasets (e.g., Cambridge Structural Database entries) ensures reproducibility.

Q. How should researchers contextualize toxicity data gaps for this compound?

Extrapolate from structurally related organophosphorus compounds (e.g., triphenylphosphine oxide). Perform Ames tests for mutagenicity and acute toxicity assays (OECD Guideline 423) to build preliminary safety profiles. Class-specific data from ATSDR guidelines provide risk assessment frameworks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.